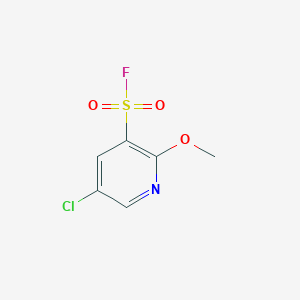

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-chloro-2-methoxypyridine-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCUXFVYGXDOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride typically involves the chlorination of 2-methoxypyridine followed by sulfonylation and fluorination. One common method includes the reaction of 2-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by treatment with a fluorinating agent such as sulfur tetrafluoride to obtain the sulfonyl fluoride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Coupling reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Nucleophilic substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.

Coupling reactions: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

There appears to be no information available regarding the applications of "5-Chloro-2-methoxypyridine-3-sulfonyl fluoride." However, information is available for related compounds, such as "2-Chloro-5-methoxypyridine-3-sulfonyl chloride" and "2-Methoxypyridine-3-sulfonyl fluoride" and "3-Chloro-2-methoxypyridine-4-sulfonyl fluoride".

2-Chloro-5-methoxypyridine-3-sulfonyl chloride

2-Chloro-5-methoxypyridine-3-sulfonyl chloride is a chemical compound used in scientific research for a variety of purposes.

Scientific Research Applications

- Chemistry It serves as a key intermediate in the synthesis of various organic compounds.

- Biology It is used in the study of biological systems and the development of bioactive molecules.

- Medicine The compound is utilized in the design and synthesis of pharmaceuticals.

- Industry It finds applications in the production of agrochemicals and other industrial chemicals.

Major Products Formed

- Oxidation Formation of sulfonyl chlorides.

- Reduction Formation of pyridine derivatives.

- Substitution Formation of various substituted pyridines.

2-Methoxypyridine-3-sulfonyl fluoride

2-Methoxypyridine-3-sulfonyl fluoride exhibits biological activity because it can modify proteins through covalent bonding. The sulfonyl fluoride group can react with nucleophilic residues in enzymes, like serine or cysteine, potentially altering their activity. This property makes it a tool in drug discovery and development, particularly for studying enzyme mechanisms and developing inhibitors.

Applications

- Drug discovery and development

- Enzyme mechanism studies

- Developing inhibitors for therapeutic purposes

Studies show that 2-Methoxypyridine-3-sulfonyl fluoride's reactivity with nucleophilic sites on proteins can lead to significant changes in protein function, allowing researchers to explore enzyme mechanisms and develop potential therapeutic inhibitors.

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride is a specialized organic compound with a pyridine ring substituted with a chlorine atom, a methoxy group, and a sulfonyl fluoride functional group. It is part of the sulfonyl fluoride class, which has gained attention due to its reactivity and utility in various applications.

Reactivity

- The sulfonyl fluoride group participates in nucleophilic substitution reactions.

- It can react with nucleophiles like amines and alcohols to form sulfonamides or sulfonate esters.

- It can undergo hydrolysis in the presence of water to yield the corresponding sulfonic acid.

- Suitable for use in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where it can serve as a versatile electrophile in the formation of more complex molecular architectures.

Applications

- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial.

- Sulfonyl fluorides, including 3-chloro-2-methoxypyridine-4-sulfonyl fluoride, have been studied for their potential biological activities.

- They often exhibit antimicrobial properties and can be used as building blocks in drug discovery.

- Research indicates that sulfonyl fluorides can act as inhibitors for certain enzymes due to their ability to form covalent bonds with nucleophilic residues in active sites.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological targets. The sulfonyl fluoride group is particularly reactive, allowing the compound to modify amino acid residues in proteins, such as serine or cysteine, thereby affecting enzyme activity and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

5-Chloro-2-methoxypyridine-3-sulfonyl chloride (CAS 1261451-92-6)

- Molecular formula: C₆H₅Cl₂NO₃S

- Molecular weight : 242.08 g/mol

- Key differences : Replaces the sulfonyl fluoride (-SO₂F) with a sulfonyl chloride (-SO₂Cl) group.

- Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides, making them prone to hydrolysis and nucleophilic substitution. This compound is classified as hazardous (H314: skin corrosion; H335: respiratory irritation) .

- Applications : Intermediate in synthesizing sulfonamides, as seen in , where sulfonyl chlorides are used to prepare biologically active sulfonamide derivatives .

5-Methoxy-pyridine-2-sulfonyl chloride (CAS 1060801-83-3)

- Molecular formula: C₆H₆ClNO₃S

- Molecular weight : 207.63 g/mol

- Key differences : The sulfonyl chloride group is at the 2-position instead of the 3-position.

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

- Molecular formula: C₆H₃ClF₃NO₂S

- Key differences : Features a trifluoromethyl (-CF₃) group at the 5-position instead of chlorine.

- Impact : The electron-withdrawing -CF₃ group enhances electrophilicity of the sulfonyl chloride, increasing reactivity toward nucleophiles. This compound is used in agrochemical and pharmaceutical synthesis .

Halogen and Functional Group Variations

5-Bromo-6-chloropyridine-3-sulfonyl chloride (CAS 216394-05-7)

- Molecular formula: C₅H₂BrCl₂NO₂S

- Molecular weight : 311.41 g/mol

- Key differences : Bromine at the 5-position and chlorine at the 6-position.

5-Chloro-2-methylpyridine-3-sulfonyl chloride (CAS 1515362-51-2)

Comparative Data Table

Key Research Findings

- Reactivity : Sulfonyl fluorides exhibit superior stability in aqueous environments compared to sulfonyl chlorides, making them preferable for in vivo applications .

- Biological Activity : The methoxy group in 5-chloro-2-methoxypyridine derivatives enhances membrane permeability, as demonstrated in sulfonamide-based enzyme inhibitors .

- Safety : Sulfonyl chlorides require stringent handling (e.g., PPE, ventilation) due to their corrosive nature, whereas sulfonyl fluorides pose lower acute toxicity risks .

Biological Activity

5-Chloro-2-methoxypyridine-3-sulfonyl fluoride is a significant compound in biochemical research due to its unique structural features and reactivity. This article delves into its biological activity, mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

- A chloro group at the 5-position.

- A methoxy group at the 2-position.

- A sulfonyl fluoride group at the 3-position.

This combination of functional groups imparts specific reactivity, allowing it to interact with biological molecules effectively. The sulfonyl fluoride moiety is particularly reactive, enabling covalent bonding with nucleophilic amino acid residues in proteins, such as serine and cysteine.

The primary mechanism of action for this compound involves:

- Covalent modification : The sulfonyl fluoride group reacts with nucleophilic sites in proteins, leading to the formation of stable covalent bonds. This modification can significantly alter enzyme activity and protein function, making it a valuable tool for studying biochemical pathways.

Biological Activity

The biological activity of this compound has been explored in various contexts:

- Enzyme Inhibition : By selectively modifying critical residues within enzyme active sites, this compound can inhibit enzymatic activity. This specificity enhances its utility in designing enzyme inhibitors and chemical probes for biological research.

- Protein Interaction Studies : The compound's ability to form covalent bonds allows researchers to investigate protein-protein interactions and enzyme mechanisms. It serves as a chemical probe in various biochemical assays .

Applications in Scientific Research

This compound has several notable applications:

| Field | Application |

|---|---|

| Organic Synthesis | Acts as a building block for synthesizing more complex molecules. |

| Medicinal Chemistry | Potential use in developing pharmaceuticals due to its ability to modify biological targets. |

| Chemical Biology | Employed in studying enzyme mechanisms and protein modifications. |

| Material Science | Utilized in synthesizing functional materials with specific properties. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Mechanism Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes by covalently modifying their active sites, leading to altered catalytic activity. For example, studies involving serine proteases have shown that the compound can inhibit these enzymes through selective modification .

- Chemical Probes Development : The compound has been used to develop chemical probes that selectively target specific proteins within complex biological systems, aiding in the understanding of various disease mechanisms .

- Synthesis of Derivatives : Investigations into derivatives of this compound have revealed enhanced biological activities, suggesting potential pathways for drug development and therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Chloro-2-methoxypyridine-3-sulfonyl fluoride with high purity for research use?

- Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Chlorosulfonation : React 2-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.

Fluorination : Replace the chloride in the sulfonyl chloride group with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .

Key considerations:

- Use dry solvents (e.g., dichloromethane) and inert atmospheres to avoid hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons influenced by electron-withdrawing groups (sulfonyl fluoride, Cl).

- ¹³C NMR : Confirm sulfonyl fluoride (δ ~110–120 ppm for S=O) and methoxy carbon (δ ~55 ppm).

- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Q. What are the common challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

- Methodological Answer: Challenges arise from competing directing effects of substituents:

- Electron-withdrawing groups (Cl, SO₂F) direct electrophiles to meta/para positions, while methoxy (-OCH₃) directs ortho/para.

- Strategies :

Use protecting groups (e.g., silyl ethers) to temporarily block the methoxy group during sulfonation/fluorination.

Optimize reaction temperature and solvent polarity to favor kinetic vs. thermodynamic control .

Advanced Research Questions

Q. How does the electronic and steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- Electronic Effects : The sulfonyl fluoride group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack at positions ortho to itself. However, steric hindrance from the methoxy and chlorine substituents may limit accessibility.

- Experimental Design :

- Compare reaction rates with analogs lacking Cl or OCH₃ (e.g., 2-methoxypyridine-3-sulfonyl fluoride).

- Use DFT calculations to map electrostatic potential surfaces and identify reactive sites .

Q. What strategies can be employed to mitigate hydrolysis or degradation of this compound during experimental procedures?

- Methodological Answer:

- Storage : Store under argon at –20°C in amber vials to prevent moisture/light exposure.

- Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., THF, DMF) with molecular sieves.

- Stability Assays : Monitor degradation via ¹⁹F NMR (loss of SO₂F signal) or IR (shift in S=O stretches) .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a key intermediate?

- Methodological Answer:

- Systematic Parameter Screening : Vary temperature, solvent (polar aprotic vs. nonpolar), and catalyst (e.g., DMAP for acylation).

- Quality Control : Ensure starting material purity via HPLC and NMR. Trace moisture or acidic impurities can hydrolyze sulfonyl fluoride.

- Reproducibility : Document detailed protocols, including inert atmosphere procedures and reagent sourcing (e.g., anhydrous KF vs. hydrated forms) .

Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.